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Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzaldehyde

Cat. No.: B1589374 Get Quote

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde: Synthesis, Properties,

and Applications

Introduction
2-Chloro-6-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial

and versatile intermediate in modern organic synthesis. Its unique structural arrangement,

featuring an aldehyde functional group flanked by a chloro and a methoxy substituent, imparts

a distinct reactivity profile that is highly valued by researchers in medicinal chemistry and

materials science. The electron-withdrawing nature of the chlorine atom and the electron-

donating, sterically influential methoxy group create a specific electronic and steric environment

around the aromatic ring and the aldehyde. This guide provides an in-depth analysis of its

chemical properties, a detailed experimental protocol for its synthesis, expected analytical

characterization, and its applications, particularly in the realm of drug discovery and fine

chemical production.

Chemical Identity and Physicochemical Properties
The fundamental properties of 2-Chloro-6-methoxybenzaldehyde are summarized below.

While it is established as a solid, precise thermophysical data such as melting and boiling

points are not consistently reported across major chemical databases. The crystallization of the

compound at 45 °C during a documented synthesis suggests a melting point above this

temperature.[1]
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Property Value Source(s)

Molecular Formula C₈H₇ClO₂ [2][3]

Molecular Weight 170.59 g/mol [2][3]

IUPAC Name
2-chloro-6-

methoxybenzaldehyde
[2]

CAS Number 29866-54-4 [2]

Appearance Solid, Beige Solid [3]

Canonical SMILES COC1=C(C(=CC=C1)Cl)C=O [2]

InChI Key
UHXUZNJCLHADGD-

UHFFFAOYSA-N
[2]

Synthesis of 2-Chloro-6-methoxybenzaldehyde
The synthesis of 2-Chloro-6-methoxybenzaldehyde can be effectively achieved via a

nucleophilic aromatic substitution (SNAr) reaction. The following protocol is based on the

displacement of a fluoride ion from 2-Chloro-6-fluorobenzaldehyde using sodium methoxide.

The choice of a fluoride as the leaving group is strategic; its high electronegativity activates the

ring towards nucleophilic attack, facilitating the reaction under relatively mild conditions.

Experimental Protocol
This procedure details the synthesis starting from 2-Chloro-6-fluorobenzaldehyde.[1]

Materials:

2-Chloro-6-fluorobenzaldehyde (51.5 g, 0.30 mol)

Sodium hydroxide (14.4 g, 0.35 mol)

Methanol (500 mL)

Dichloromethane (DCM)
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Water

Hexane

Anhydrous sodium sulfate

Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Rotary evaporator

Separatory funnel

Filtration apparatus (e.g., Büchner funnel)

Procedure:

Reaction Setup: In a suitable round-bottom flask, dissolve 51.5 g (0.30 mol) of 2-Chloro-6-

fluorobenzaldehyde in 500 mL of methanol.

Addition of Base: To this solution, add 14.4 g (0.35 mol) of sodium hydroxide. The NaOH

reacts in situ with the methanol solvent to generate sodium methoxide, the active

nucleophile.

Reaction: Stir the mixture and heat to reflux. Maintain the reflux for 3 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC) if desired.

Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Concentrate the solution to a volume of approximately 200 mL using a rotary

evaporator.

Work-up and Extraction: Transfer the concentrated residue to a separatory funnel. Add 400

mL of water and 200 mL of dichloromethane to form a two-phase system. Shake vigorously

and allow the layers to separate.
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Collect the organic (bottom) layer. Extract the aqueous layer twice more with 100 mL

portions of dichloromethane.

Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate.

Filter to remove the drying agent.

Solvent Exchange and Crystallization: Remove the dichloromethane by distillation. Add 450

mL of hexane to the residue and concentrate the volume to approximately 300 mL. The

product, initially an oil, should begin to crystallize at around 45°C.[1]

Granulation and Isolation: Cool the mixture to room temperature and allow it to stand for 16

hours to ensure complete crystallization (granulation). Collect the solid product by filtration,

wash with a small amount of cold hexane, and dry under vacuum. This procedure yields 2-
Chloro-6-methoxybenzaldehyde (35.6 g, 64.2% yield).[1]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-Chloro-6-methoxybenzaldehyde.
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Spectroscopic Characterization (Expected)
While experimental spectra are not publicly available in the cited literature, the structure of 2-
Chloro-6-methoxybenzaldehyde allows for a confident prediction of its key NMR signals. This

is a critical skill for chemists to verify the identity and purity of synthesized compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:

Aldehyde Proton (-CHO): A singlet peak expected far downfield, typically in the range of δ

9.8-10.5 ppm. This significant deshielding is due to the electronegativity of the oxygen atom

and the magnetic anisotropy of the carbonyl group.

Aromatic Protons (-C₆H₃-): The three protons on the aromatic ring will appear as a complex

multiplet or as distinct doublets and triplets between δ 6.9-7.6 ppm. The proton at C4 (para to

the methoxy group) would likely be a triplet, while the protons at C3 and C5 would be

doublets, all showing coupling to each other. Their precise shifts are influenced by the

electronic effects of the three different substituents.

Methoxy Protons (-OCH₃): A sharp singlet peak, integrating to three protons, is expected

around δ 3.8-4.0 ppm. Its position is characteristic of methoxy groups attached to an

aromatic ring.

¹³C NMR Spectroscopy
The carbon NMR spectrum should display eight signals corresponding to the eight unique

carbon atoms in the molecule:

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will appear as a

singlet at the far downfield end of the spectrum, typically δ 188-195 ppm.

Aromatic Carbons (-C₆H₃-): Six distinct signals are expected in the aromatic region (δ 110-

160 ppm).

The carbon bearing the methoxy group (C6) and the carbon bearing the chloro group (C2)

will be significantly affected by these substituents. The C-O bond will shift C6 downfield

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1589374?utm_src=pdf-body
https://www.benchchem.com/product/b1589374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(e.g., ~155-160 ppm), while the C-Cl bond will also shift C2 downfield (e.g., ~130-135

ppm).

The carbon bearing the aldehyde (C1) will also be in this region.

The remaining three carbons (C3, C4, C5) will appear based on the combined electronic

effects of the substituents.

Methoxy Carbon (-OCH₃): A signal for the methyl carbon of the methoxy group will be

observed in the aliphatic region, typically around δ 55-60 ppm.

Applications in Drug Development and Organic
Synthesis
2-Chloro-6-methoxybenzaldehyde is not typically an active pharmaceutical ingredient (API)

itself but rather a high-value building block for constructing more complex molecules.[4] Its

utility stems from the orthogonal reactivity of its functional groups.

Aldehyde Group: The aldehyde is a versatile handle for a wide range of transformations,

including reductive aminations to form substituted amines, Wittig reactions to form alkenes,

and condensation reactions to build heterocyclic systems like quinazolines.[5]

Substituted Aromatic Ring: The chloro and methoxy groups direct further electrophilic

aromatic substitution reactions and can be crucial for molecular recognition. In drug

discovery, a chlorine atom can enhance binding affinity through halogen bonding and

improve metabolic stability, while a methoxy group can act as a hydrogen bond acceptor and

fine-tune solubility and electronic properties.

Pharmaceutical Intermediate: This compound is recognized as an essential intermediate for

producing pharmaceuticals, particularly anti-inflammatory and analgesic agents.[4] While

specific drug synthesis pathways starting from this exact molecule are proprietary, the 2,6-

disubstituted benzaldehyde scaffold is found in complex pharmaceutical targets. For

example, related structures like 2,6-dihydroxybenzaldehyde are starting points for intricate

molecules used in modern drug development programs.[6]

Safety and Handling
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As a chemical intermediate, 2-Chloro-6-methoxybenzaldehyde must be handled with

appropriate care in a laboratory setting.

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4,

Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A),

and may cause respiratory irritation (STOT SE 3).[2]

Recommended Precautions:

Handle only in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.

Avoid breathing dust.

Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend

storage at 0-8 °C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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